molecular formula C12H14O3 B15069033 4-(Cyclopropylmethoxy)-3-methylbenzoic acid

4-(Cyclopropylmethoxy)-3-methylbenzoic acid

Cat. No.: B15069033
M. Wt: 206.24 g/mol
InChI Key: QIYVAXWJLCQYHK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-methylbenzoic acid typically involves the following steps:

    O-Alkylation: The starting material, 3-methylbenzoic acid, undergoes O-alkylation with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Derivatives with additional carboxyl or hydroxyl groups.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A similar compound with a difluoromethoxy group instead of a methyl group.

    4-(Cyclopropylmethoxy)-2-nitroaniline: Another related compound with a nitro group instead of a carboxylic acid group.

Uniqueness

4-(Cyclopropylmethoxy)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-methylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-8-6-10(12(13)14)4-5-11(8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,13,14)

InChI Key

QIYVAXWJLCQYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC2CC2

Origin of Product

United States

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